(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Vue d'ensemble

Description

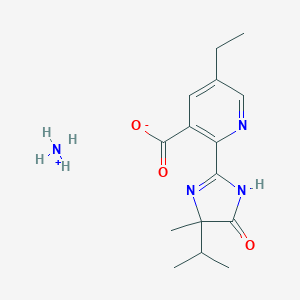

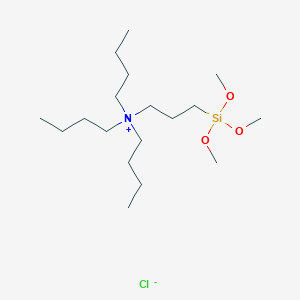

“(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid” is a chemical compound with the molecular formula C11H19NO4 . It is also known by its CAS RN:130981-12-3 .

Synthesis Analysis

The synthesis of this compound involves a reaction with ammonium carbonate, N-ethyl-N,N-diisopropylamine, HATU in N,N-dimethyl-formamide at 20℃ . The reaction mixture is diluted with water and extracted twice with ethyl acetate. The organic layer is washed with a 1 M aqueous hydrochloric acid, a saturated sodium bicarbonate solution, and saturated brine in this order and dried over anhydrous magnesium sulfate. The solvent is then removed by evaporation under reduced pressure .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC©©OC(=O)NC1CCCC1C(=O)O .Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.27 g/mol . It is a solid or liquid at room temperature . Its water solubility is calculated to be 1.66 mg/ml . It has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Applications De Recherche Scientifique

Supramolecular Self-Assembly

Research has explored the stereoisomeric cyclopentanecarboxamides and tert-butyl derivatives, focusing on their ability to form racemic crystals. These structures are fundamentally shaped by two intermolecular hydrogen bonds. The studies reveal various patterns of supramolecular self-assembly in these racemic crystals, notably homo- and heterochiral chains formed by principal hydrogen bonds. These chains can assemble in both parallel and antiparallel modes, demonstrating the compound's potential in forming complex molecular structures (Kálmăn et al., 2001).

Stereoselective Synthesis

The compound has been a subject of interest in the stereoselective synthesis of enantiomers. Studies describe the preparation of enantiomerically pure cyclopropane analogues of phenylalanine, highlighting the complete stereoselectivity of the cyclopropanation process and the high efficiency of subsequent transformations. This indicates the compound's significant role in generating optically pure compounds (Jiménez et al., 2001).

Molecular Structure Analysis

Research has also delved into the molecular structure of related derivatives. The crystal and molecular structure, alongside a conformational analysis of a derivative of 1-aminocyclopropanecarboxylic acid, was studied, providing insights into its molecular conformation influenced by intermolecular hydrogen bonds and hydrophobic interactions. This contributes to understanding the molecular behavior of such compounds in crystalline states (Cetina et al., 2003).

Improved Synthesis Methods

There has been a focus on developing improved synthesis methods for related compounds. For instance, an improved synthesis method for a cyclohexanecarboxylic acid derivative has been described, utilizing milder and more selective conditions. This indicates the ongoing efforts to optimize the synthesis processes for derivatives of this compound (Badland et al., 2010).

Safety and Hazards

This compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Relevant Papers Unfortunately, I could not find any relevant papers on this compound . More research is needed to fully understand its properties and potential applications.

Mécanisme D'action

This compound is a type of tertiary butyl ester, which finds large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .

Propriétés

IUPAC Name |

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEPEVBYNBQNED-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361460 | |

| Record name | (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136315-70-3, 130981-12-3 | |

| Record name | (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-2-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)

![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)

![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)